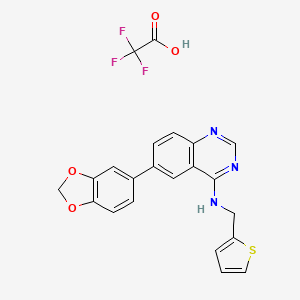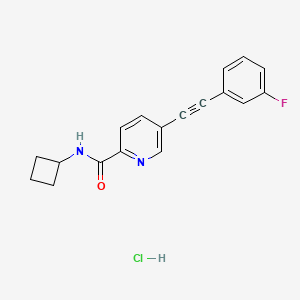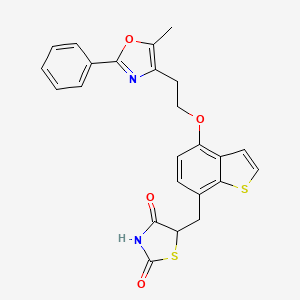![molecular formula C29H32BrN3O4 B10768926 4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B10768926.png)
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DQP 1105 is a potent noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors, specifically targeting receptors containing the GluN2C and GluN2D subunits . This compound has shown significant selectivity and efficacy in inhibiting these receptors, making it a valuable tool in neuroscience research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DQP 1105 involves the formation of a dihydroquinoline-pyrazoline structure. The key steps include the condensation of 4-bromobenzaldehyde with 6-methyl-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carbaldehyde, followed by cyclization with hydrazine hydrate to form the pyrazoline ring . The final product is obtained through purification and crystallization processes.
Industrial Production Methods
Industrial production of DQP 1105 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The compound is typically produced in a controlled environment to ensure consistency and quality .
化学反应分析
Types of Reactions
DQP 1105 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the bromophenyl and pyrazoline moieties . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Typical conditions involve moderate temperatures and polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
科学研究应用
DQP 1105 has a wide range of applications in scientific research:
Neuroscience: Used to study the role of NMDA receptors in synaptic transmission and neuroplasticity.
Pharmacology: Investigated for its potential therapeutic effects in neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Medicinal Chemistry: Serves as a lead compound for the development of new drugs targeting NMDA receptors.
Biochemistry: Utilized in the study of receptor-ligand interactions and signal transduction pathways.
作用机制
DQP 1105 exerts its effects by binding to a specific site on the NMDA receptor, distinct from the glutamate and glycine binding sites . This binding inhibits the receptor’s activity by preventing the conformational changes necessary for channel opening. The compound selectively targets the GluN2C and GluN2D subunits, which are involved in various physiological and pathological processes .
相似化合物的比较
Similar Compounds
DQP 2301: Exhibits similar inhibitory effects but with different pharmacokinetic properties.
Uniqueness
DQP 1105 is unique due to its high selectivity and potency for GluN2C and GluN2D subunits, making it a valuable tool for studying these specific receptor subtypes. Its noncompetitive mechanism of action also distinguishes it from other NMDA receptor antagonists that act competitively.
属性
分子式 |
C29H32BrN3O4 |
|---|---|
分子量 |
566.5 g/mol |
IUPAC 名称 |
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H32BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-6,8-11,17,21-22,24,27-28H,7,12-16H2,1H3,(H,31,37)(H,35,36) |
InChI 键 |
GEPCQPBXJCCTTI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2C(C1)C(C(C(=O)N2)C3=NN(C(C3)C4=CC=C(C=C4)Br)C(=O)CCC(=O)O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(5-fluoro-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B10768847.png)
![N-cyclobutyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B10768853.png)

![Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B10768868.png)
![N-[4-[(E)-2-[(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-2H-1,2,4-oxadiazol-3-yl]ethenyl]phenyl]acetamide](/img/structure/B10768872.png)


![(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride](/img/structure/B10768900.png)
![(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10768901.png)
![[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B10768912.png)

![3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride](/img/structure/B10768937.png)
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B10768938.png)